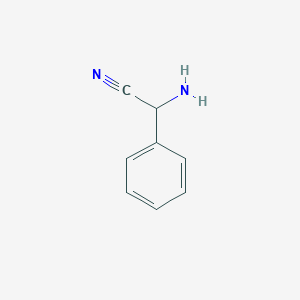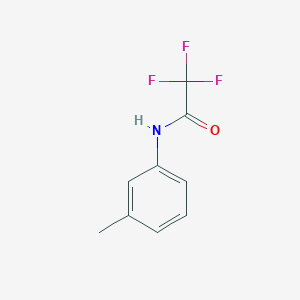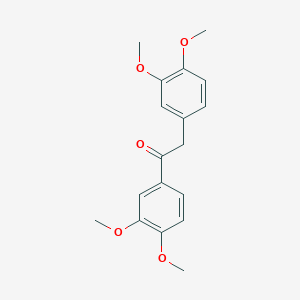![molecular formula C19H14N2 B182659 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline CAS No. 1586-48-7](/img/structure/B182659.png)
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline, also known as 2-(3-indolyl)ethylisoquinoline, is a chemical compound that has shown potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wirkmechanismus
The mechanism of action of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes such as topoisomerase II and protein kinase C, which are involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and protect neurons from damage. It has also been shown to have antioxidant properties and can scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline in lab experiments include its potential as an anticancer, anti-inflammatory, and neuroprotective agent. Its ability to induce apoptosis in cancer cells and protect neurons from damage makes it a promising compound for further research. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline. One direction is to study its potential as an anticancer agent in vivo. Another direction is to investigate its anti-inflammatory properties in animal models of inflammation. Additionally, further research is needed to understand the mechanism of action of this compound and its potential as a neuroprotective agent. Finally, the development of more efficient synthesis methods for this compound could lead to its wider use in scientific research.
Synthesemethoden
The synthesis of 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has been achieved using different methods. One of the methods involves the reaction of 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinolinebromoethylamine hydrobromide with isoquinoline in the presence of a base such as potassium carbonate. The reaction produces 1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(isoquinolin-1-yl)ethanamine hydrobromide, which is then reacted with indole-3-carboxaldehyde in the presence of a base such as sodium hydride to produce 1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline.
Wissenschaftliche Forschungsanwendungen
1-[(E)-1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline(1H-indol-3-yl)ethenyl]isoquinoline has shown potential in various scientific research applications. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. It has also been studied for its potential as an anti-inflammatory and neuroprotective agent.
Eigenschaften
CAS-Nummer |
1586-48-7 |
|---|---|
Produktname |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
Molekularformel |
C19H14N2 |
Molekulargewicht |
270.3 g/mol |
IUPAC-Name |
1-[(E)-2-(1H-indol-3-yl)ethenyl]isoquinoline |
InChI |
InChI=1S/C19H14N2/c1-2-6-16-14(5-1)11-12-20-19(16)10-9-15-13-21-18-8-4-3-7-17(15)18/h1-13,21H/b10-9+ |
InChI-Schlüssel |
GXWLLYOLXFYXAT-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CN=C2/C=C/C3=CNC4=CC=CC=C43 |
SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN=C2C=CC3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



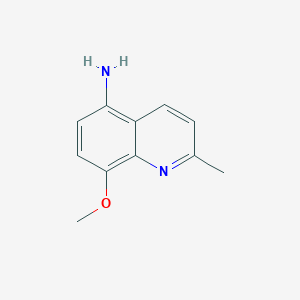


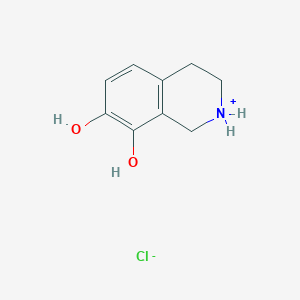


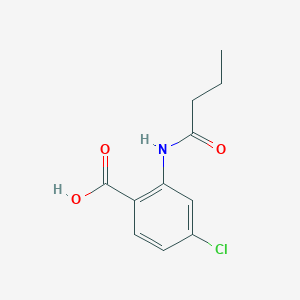
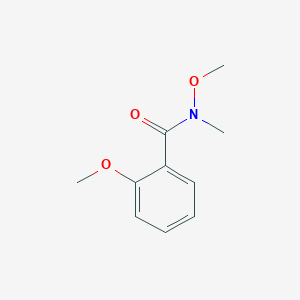
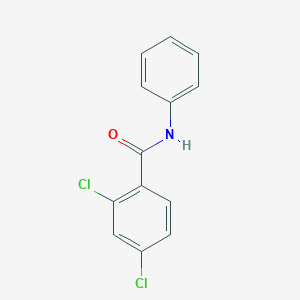
![Piperidine, 1-(1,1-dioxidobenzo[b]thien-3-yl)-](/img/structure/B182590.png)

